molecular formula C6H9NO B14001857 1,2,3,4-Tetrahydroazepin-5-one

1,2,3,4-Tetrahydroazepin-5-one

Cat. No.: B14001857
M. Wt: 111.14 g/mol
InChI Key: DSLUSGJUAGDTSM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroazepin-5-one is a heterocyclic compound with a seven-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroazepin-5-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, polyphosphoric acid can be used to cyclize 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydrobenzo[b]azepin-5-one at 100°C . The reaction mixture is then poured into ice and basified with sodium hydroxide, followed by extraction with dichloromethane and purification by flash chromatography.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

1,2,3,4-Tetrahydroazepin-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroazepin-5-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the ring can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: This compound has a similar structure but with a six-membered ring.

    1,2,3,4-Tetrahydrobenzo[b]azepin-5-one: This compound has an additional benzene ring fused to the azepine ring.

Uniqueness

1,2,3,4-Tetrahydroazepin-5-one is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form derivatives with potential biological activities makes it a valuable compound in research and industry.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1,2,3,4-tetrahydroazepin-5-one

InChI

InChI=1S/C6H9NO/c8-6-2-1-4-7-5-3-6/h3,5,7H,1-2,4H2

InChI Key

DSLUSGJUAGDTSM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=CNC1

Origin of Product

United States

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